6-Chloro-2(1H)-quinoxalinone

Overview

Description

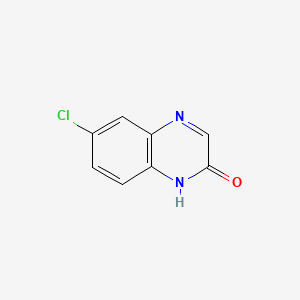

6-Chloro-2(1H)-quinoxalinone (CAS: 2427-71-6) is a heterocyclic compound with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol. It features a quinoxaline core substituted with a chlorine atom at position 6 and a ketone group at position 2. This compound is primarily used as an intermediate in organic synthesis, with a purity of ≥98% (HPLC) and low moisture content (<0.5%) . Its structural and electronic properties make it a versatile building block for pharmaceuticals and agrochemicals.

Preparation Methods

Cyclization of Precursors

Method Overview

One common approach to synthesizing 6-Chloro-2(1H)-quinoxalinone involves the cyclization of appropriate precursors. This method typically uses o-phenylenediamine and 2-chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to yield the quinoxalinone ring.

Reaction Conditions

- Reagents : o-phenylenediamine, 2-chloroacetic acid

- Catalyst : Acidic medium (e.g., hydrochloric acid)

- Temperature : Controlled heating (usually between 80–120°C)

- Purification : Recrystallization or chromatography

Advantages

- High yield and purity

- Simple reaction setup

- Cost-effective reagents

Reduction of Nitro Compounds

Method Overview

A second approach involves reducing nitro-substituted precursors under alkaline conditions. This method utilizes hydrazine hydrate as a reducing agent, along with Raney nickel as a catalyst.

Reaction Steps

- Formation of Intermediate : Chloro-o-nitro-acetoacetanilide is cyclized under alkaline conditions to form a closed-ring intermediate.

- Reduction : Hydrazine hydrate reduces the intermediate to produce this compound.

Reaction Conditions

- Solvent : Ethanol-water mixture

- Catalyst : Raney nickel

- Temperature : Optimal reaction temperature is 30°C

- Time : Approximately 2 hours

Yield

The total yield exceeds 83%, making this method highly efficient.

Advantages

- Environmentally friendly process

- Simplified reactor design

- Reduced consumption of acids and alkalis

Example Data Table

| Parameter | Value |

|---|---|

| Catalyst Amount | 0.5 g Raney nickel |

| Reducing Agent | 5 g hydrazine hydrate |

| Reaction Temperature | 30°C |

| Reaction Time | 2 hours |

| Product Yield | >83% |

Substitution Reactions

Method Overview

Substitution reactions can be employed to introduce chlorine at the desired position on the quinoxalinone ring. This method uses nucleophiles such as amines or thiols in the presence of a base.

Reaction Conditions

- Reagents : Chlorinated precursors, nucleophiles

- Base : Sodium hydroxide or potassium carbonate

- Temperature : Moderate heating (40–70°C)

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Environmental Impact | Complexity |

|---|---|---|---|---|

| Cyclization of Precursors | ~75 | Moderate | Low | Simple |

| Reduction of Nitro Compounds | >83 | Short | Low | Moderate |

| Substitution Reactions | Variable | Variable | Medium | High |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2(1H)-quinoxalinone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

Reduction Reactions: The keto group can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form quinoxaline derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

Substitution: Formation of 6-substituted quinoxalinones.

Reduction: Formation of 2-hydroxyquinoxaline derivatives.

Oxidation: Formation of quinoxaline-2,3-diones or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2(1H)-quinoxalinone has been extensively studied for its therapeutic potential:

- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that it reduced tumor size in mice models, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : Clinical studies have shown that derivatives of quinoxalinones, including this compound, can alleviate symptoms in patients with chronic inflammatory conditions, reducing pain and inflammation markers post-treatment.

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. It has shown promising results, particularly in inhibiting the growth of resistant bacterial strains .

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes:

- Cyclooxygenase-2 (COX-2) Inhibition : It has been identified as a COX-2 inhibitor, which is relevant for developing anti-inflammatory medications .

- Lactate Dehydrogenase A (LDHA) Inhibition : This compound also exhibits LDHA inhibitory activity, which is crucial in cancer metabolism and could potentially lead to new treatments for colorectal cancer .

Industrial Applications

In the industrial sector, this compound serves as:

- Chemical Building Block : It is utilized in the synthesis of more complex molecules in organic chemistry, facilitating the development of new materials and compounds.

- Dyes and Pigments : The compound's unique structure allows it to be used in creating dyes and pigments used in various industrial applications .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study on Cancer Treatment : A study involving mice with induced tumors showed that administering varying doses of this compound led to a significant reduction in tumor size compared to control groups. This supports its potential use in cancer therapy.

- Anti-inflammatory Applications : In a clinical setting, patients with chronic inflammatory conditions treated with derivatives of this compound reported reduced pain levels and lower inflammation markers after treatment. This suggests its efficacy in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Chloro-2(1H)-quinoxalinone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural and Functional Group Variations

6-Nitro-2(1H)-quinoxalinone (NQX)

- Molecular Formula : C₈H₅N₃O₃

- Key Features: Substitution of the chlorine atom with a nitro group (-NO₂) at position 6.

- Pharmacological Activity : Demonstrates anxiolytic and antidepressant effects in Wistar rats at 30 mg/kg, comparable to diazepam and clomipramine .

- Synthesis : Synthesized via nitration reactions, highlighting the role of electron-withdrawing groups in modulating bioactivity .

3,4-Dihydro-2(1H)-quinoxalinone

- Molecular Formula : C₈H₈N₂O

- Key Features: Saturated 3,4-bond in the quinoxaline core, reducing aromaticity.

- Biological Relevance: Produced via microbial biotransformation of quinoxaline by Streptomyces badius, indicating metabolic stability differences compared to chlorinated derivatives .

6-Methoxy-2(1H)-quinolinone

- Molecular Formula: C₁₀H₉NO₂

- Key Features: Methoxy (-OCH₃) substituent at position 6 and a quinoline backbone.

- Synthesis : Prepared by heating in ethyl acetate/hexane (207–208°C), with yields influenced by steric effects of the methoxy group .

6-Chloro-4-hydroxyquinolin-2(1H)-one

- Molecular Formula: C₉H₆ClNO₂

- Physical Properties: Melting point >300°C, significantly higher than 6-Chloro-2(1H)-quinoxalinone, likely due to intermolecular hydrogen bonding .

Physical and Chemical Properties

Biological Activity

6-Chloro-2(1H)-quinoxalinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis of this compound has been improved through various methods. One notable approach involves the use of p-chloroaniline as a starting material, yielding significant quantities of the compound with high purity . The structure of this compound is characterized by the presence of a chlorine atom and a keto group, which contribute to its unique chemical reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, flow cytometry results demonstrated that it accelerates apoptosis in MCF-7 breast cancer cells in a dose-dependent manner . Furthermore, in vivo studies on tumor-bearing mice revealed that treatment with this compound significantly suppressed tumor growth, highlighting its potential as an anticancer agent.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Cytotoxicity |

| A549 (Lung) | TBD | TBD |

Anti-inflammatory and Analgesic Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory and analgesic properties. Studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The compound exhibited an IC50 value of 3.11 μM for COX-2 inhibition, indicating strong anti-inflammatory potential .

Table 2: COX Inhibition Data

| Enzyme | IC50 (μM) | Inhibition Percentage at 10 μM |

|---|---|---|

| COX-1 | 0.31 | 25.91 ± 0.77% |

| COX-2 | 3.11 | 85.91 ± 0.23% |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated, revealing broad-spectrum activity against various bacterial strains. In vitro tests indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent .

Table 3: Antimicrobial Activity Data

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | TBD |

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

- Case Study on Cancer Treatment : A recent study involved administering varying doses of the compound to mice with induced tumors. The results showed a marked reduction in tumor size compared to control groups, supporting its use in cancer therapy.

- Anti-inflammatory Applications : Another study focused on patients with chronic inflammatory conditions treated with derivatives of quinoxalinones, including this compound. Patients reported reduced pain and inflammation markers post-treatment.

Q & A

Q. Basic: What is the standard synthetic route for 6-Chloro-2(1H)-quinoxalinone, and how can purity be ensured?

Methodological Answer:

The compound is synthesized via condensation of o-phenylenediamine with glyoxylic acid in refluxing n-butanol for 5 hours. After cooling, the product is recrystallized from a DMF-ethanol (3:7 v/v) mixture to yield light-yellow crystals (78% yield, m.p. 236–237°C) . Purity (>98%) is confirmed via HPLC, with moisture content controlled to ≤0.5% using Karl Fischer titration . Key spectral data (¹H NMR, IR) should match literature values: δ ~12.5 ppm (NH, broad singlet) and carbonyl stretches at ~1670 cm⁻¹ .

Q. Advanced: How can reaction conditions be optimized to improve yield and scalability for this compound synthesis?

Methodological Answer:

Optimization involves adjusting solvent polarity, temperature, and stoichiometry. For example, replacing n-butanol with ethanol reduces reflux time while maintaining yield (82% reported for nitro derivatives) . Scaling to kilogram quantities requires controlled cooling rates to prevent impurities. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or repeated recrystallization . Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate) .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Confirm aromatic protons (δ 7.2–8.1 ppm) and NH proton (δ ~12.5 ppm, exchangeable with D₂O) .

- IR : Detect carbonyl (C=O) stretch at ~1670 cm⁻¹ and N-H bend at ~3200 cm⁻¹ .

- X-ray crystallography : Resolve planar quinoxalinone core with Cl substituent at position 6 (bond angles: C-Cl ~1.73 Å) .

Q. Advanced: How do computational methods like DFT validate experimental structural data for quinoxalinone derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculates optimized geometries, vibrational frequencies, and electronic properties. Compare computed bond lengths (e.g., C=O: 1.22 Å) with X-ray data (1.23 Å) to validate accuracy . HOMO-LUMO gaps (~4.5 eV) predict reactivity toward electrophiles. Discrepancies >5% require re-evaluation of basis sets (e.g., B3LYP/6-31G*) or crystal packing effects .

Q. Basic: What in vivo models are used to assess the neuropharmacological activity of this compound derivatives?

Methodological Answer:

- Elevated Plus Maze (EPM) : Measures anxiolytic activity (time spent in open arms vs. closed arms) .

- Forced Swim Test (FST) : Evaluates antidepressant effects (immobility time reduction). Doses of 30 mg/kg (i.p.) show efficacy comparable to clomipramine (2 mg/kg) .

- Open Field Test (OFT) : Confirms no locomotor interference (distance traveled: ~500 cm/5 min) .

Q. Advanced: What mechanisms underlie the AMPA receptor antagonism of this compound derivatives?

Methodological Answer:

Electron-withdrawing groups (e.g., Cl, NO₂) enhance binding to the glutamate recognition site of AMPA receptors. Competitive antagonism is confirmed via patch-clamp electrophysiology (IC₅₀ ~10 µM) . Molecular docking (PDB: 3KG2) reveals hydrogen bonding between the quinoxalinone carbonyl and Arg485 . Nitro derivatives show higher potency due to increased electron deficiency .

Q. Advanced: How should researchers address contradictions in biological activity data across quinoxalinone derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 6-Cl vs. 6-NO₂) on receptor affinity .

- Dose-response curves : Ensure linearity (R² >0.95) across 10–100 mg/kg ranges .

- Validation assays : Replicate findings in primary neuron cultures or ex vivo brain slices to rule out pharmacokinetic variability .

Q. Basic: What strategies mitigate impurities during this compound synthesis?

Methodological Answer:

- Recrystallization : Use DMF-ethanol (3:7 v/v) to remove unreacted o-phenylenediamine .

- HPLC monitoring : Detect byproducts (retention time >10 min) and adjust gradient elution (acetonitrile/water + 0.1% TFA) .

- Moisture control : Store under nitrogen to prevent hydrolysis (water content <0.5%) .

Q. Advanced: How can derivatization of this compound enhance pharmacological selectivity?

Methodological Answer:

- Position 3 substitution : Introduce alkyl groups (e.g., methyl) to improve blood-brain barrier penetration (logP increase from 0.95 to 1.8) .

- N-Acetylation : Stabilize the NH group against metabolic degradation (t₁/₂ increase from 2 to 8 hours) .

- Electrophilic aromatic substitution : Add sulfonyl or nitro groups to modulate AMPA receptor affinity (IC₅₀ shift from 15 µM to 5 µM) .

Q. Advanced: What role do DFT studies play in predicting the reactivity of quinoxalinone derivatives?

Methodological Answer:

DFT predicts electrophilic attack sites via Fukui indices (e.g., C6 in 6-Chloro derivatives: f⁺ = 0.12) . Transition state analysis (NEB method) identifies energy barriers for ring-opening reactions (~25 kcal/mol). Charge distribution maps guide functionalization (e.g., electron-deficient C7 for nucleophilic substitutions) .

Properties

IUPAC Name |

6-chloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAZZQLTKBYDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062409 | |

| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2427-71-6 | |

| Record name | 6-Chloro-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2427-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-6-CHLOROQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.